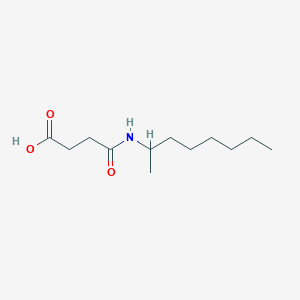

4-(Octan-2-ylamino)-4-oxobutanoic acid

Description

4-(Octan-2-ylamino)-4-oxobutanoic acid is a branched-chain carboxylic acid derivative characterized by an octan-2-ylamino group and a ketone moiety at the 4-position of the butanoic acid backbone. Structurally, it combines a hydrophobic alkyl chain with polar functional groups, making it a versatile intermediate in organic synthesis.

The compound’s synthesis likely involves condensation reactions between 4-oxobutanoic acid and octan-2-ylamine, followed by purification via crystallization. Its reactivity is influenced by the electron-withdrawing ketone group and the nucleophilic amino group, enabling participation in metal coordination or further derivatization.

Properties

IUPAC Name |

4-(octan-2-ylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-3-4-5-6-7-10(2)13-11(14)8-9-12(15)16/h10H,3-9H2,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMULHPGIOYJNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Octan-2-ylamino)-4-oxobutanoic acid typically involves the reaction of octan-2-amine with succinic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Octan-2-ylamino)-4-oxobutanoic acid undergoes several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Octan-2-ylamino)-4-oxobutanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Octan-2-ylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Physical Properties

Key Observations :

- Solubility: Bulky substituents (e.g., mesitylamino) reduce solubility, while aromatic groups (naphthyl) enhance solubility in organic solvents.

- Reactivity : The fluorophenyl derivative’s electron-withdrawing group increases electrophilicity, favoring nucleophilic attacks .

Biological Activity

4-(Octan-2-ylamino)-4-oxobutanoic acid, a compound with a unique structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by an octan-2-ylamino group attached to a 4-oxobutanoic acid moiety. This structure may influence its solubility and interaction with biological targets.

The biological activity of this compound can be hypothesized based on its structural analogs. Similar compounds have shown interactions with neurotransmitter receptors, particularly those involved in dopamine and serotonin pathways. These interactions may lead to alterations in cellular signaling and physiological responses.

Pharmacological Properties

Research indicates that compounds with similar structural features often exhibit diverse pharmacological activities, including:

- Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial effects against various bacterial strains.

- Anticancer Activity : Compounds structurally related to this compound have been studied for their potential in inhibiting cancer cell proliferation.

Antimicrobial Activity

A study examining related compounds found that modifications in the carbon chain length significantly affected antimicrobial potency. For instance, increasing lipophilicity through longer carbon chains enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | TBD |

| Naphthalen-2-amino derivatives | 3.13 | Effective against MRSA |

| Octan-2-yldene derivatives | >64 | Loss of activity |

Anticancer Activity

Research has indicated that certain derivatives show promising anticancer properties. For example, thiazole derivatives exhibited varying degrees of cytotoxicity against Caco-2 cells, with some modifications leading to enhanced activity .

| Compound | Cell Line | Viability (%) | Significance |

|---|---|---|---|

| Thiazole derivative | Caco-2 | 39.8% | p < 0.001 |

| Control (untreated) | Caco-2 | 100% | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.